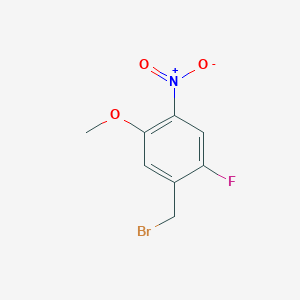
2-Fluoro-5-methoxy-4-nitrobenzyl bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Fluoro-5-methoxy-4-nitrobenzyl bromide is an organic compound with the molecular formula C8H7BrFNO3 It is a derivative of benzyl bromide, featuring a fluorine atom, a methoxy group, and a nitro group attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-5-methoxy-4-nitrobenzyl bromide typically involves multiple steps. One common method starts with the nitration of a fluorinated benzene derivative to introduce the nitro group. This is followed by the methoxylation of the benzene ring. Finally, the bromomethyl group is introduced through a bromination reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
2-Fluoro-5-methoxy-4-nitrobenzyl bromide can undergo several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles, such as amines or thiols.
Reduction: The nitro group can be reduced to an amine group under appropriate conditions.
Oxidation: The methoxy group can be oxidized to a carbonyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Typical conditions involve the use of polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using iron and hydrochloric acid.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Major Products
Nucleophilic Substitution: Products include azides, thiocyanates, and substituted amines.
Reduction: The major product is the corresponding amine.
Oxidation: The major product is the corresponding aldehyde or ketone.
Wissenschaftliche Forschungsanwendungen
2-Fluoro-5-methoxy-4-nitrobenzyl bromide has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound can be used to develop potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Biological Studies: It can be used to modify proteins or nucleic acids, aiding in the study of biological processes.
Industrial Applications: The compound may be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Fluoro-5-methoxy-4-nitrobenzyl bromide largely depends on the specific application. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing the nucleophile to attack the carbon atom. In reduction reactions, the nitro group is reduced to an amine, which can then participate in further chemical reactions. The methoxy group can also undergo various transformations, depending on the reaction conditions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Fluoro-4-methoxy-5-nitrobenzyl bromide
- 4,5-Dimethoxy-2-nitrobenzyl bromide
- 2-Hydroxy-5-nitrobenzyl bromide
Uniqueness
2-Fluoro-5-methoxy-4-nitrobenzyl bromide is unique due to the specific arrangement of its substituents, which can influence its reactivity and the types of reactions it can undergo. The presence of the fluorine atom can affect the compound’s electronic properties, making it distinct from other benzyl bromide derivatives .
Eigenschaften
IUPAC Name |
1-(bromomethyl)-2-fluoro-5-methoxy-4-nitrobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrFNO3/c1-14-8-2-5(4-9)6(10)3-7(8)11(12)13/h2-3H,4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBXYKSATQROGDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)CBr)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrFNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-isopropyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carbonitrile](/img/structure/B13433025.png)

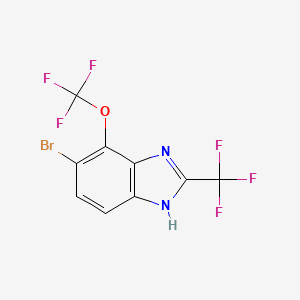
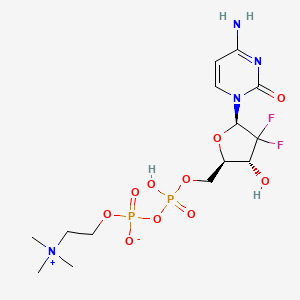
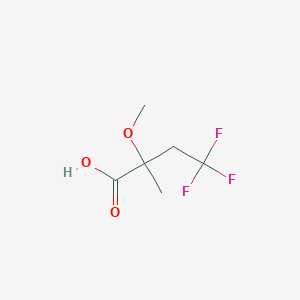
![10-((2S,3S,4R)-5-((tert-Butyldiphenylsilyl)oxy)-2,3,4-trihydroxypentyl)-7,8-dimethylbenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B13433068.png)
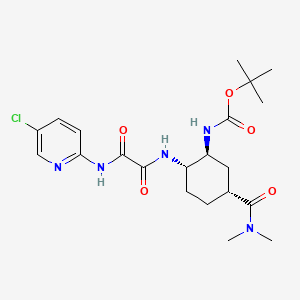
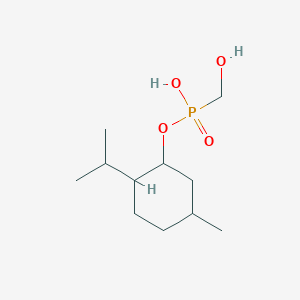
![3-[[4-[2-(Azepan-1-yl)ethoxy]phenyl]methyl]-3-methyl-5-phenylmethoxy-2-(4-phenylmethoxyphenyl)indole](/img/structure/B13433079.png)
![3-Bromo-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]phenylacetic acid](/img/structure/B13433084.png)



![2-methoxy-3-[3-(4-methylpiperazin-1-yl)propoxy]-11H-indolo[3,2-c]quinoline-9-carbonitrile](/img/structure/B13433102.png)
